3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
CAS No.: 1105192-05-9
Cat. No.: VC2786488
Molecular Formula: C12H11N3O4S
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105192-05-9 |
|---|---|
| Molecular Formula | C12H11N3O4S |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 3-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H11N3O4S/c16-9(17)4-3-7-6-20-12(14-7)15-11(19)8-2-1-5-13-10(8)18/h1-2,5-6H,3-4H2,(H,13,18)(H,16,17)(H,14,15,19) |
| Standard InChI Key | ISSHWVBFQGHJAE-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
| Canonical SMILES | C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Introduction
The compound 3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid is a synthetic molecule characterized by its unique structural features, including a thiazole ring and a dihydropyridine moiety. Such compounds are often explored for their potential biological and pharmaceutical applications due to the presence of heterocyclic systems that can interact with biological targets.
This article provides an in-depth analysis of the compound, including its synthesis, structural properties, and potential biological activities.
Structural Features
The molecular structure of 3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid consists of:
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Dihydropyridine Core: A partially reduced pyridine ring with a keto group at position 2.
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Thiazole Ring: A sulfur-containing heterocyclic ring attached to the dihydropyridine through an amide bond.
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Propanoic Acid Side Chain: A carboxylic acid functional group extending from the thiazole ring.
These features make the compound a candidate for applications in medicinal chemistry due to its ability to form hydrogen bonds and interact with enzymes or receptors.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. For instance:
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Formation of the Thiazole Ring: The thiazole moiety can be synthesized via cyclization reactions involving thiourea derivatives and α-halo ketones.
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Attachment of the Dihydropyridine Core: The dihydropyridine unit can be introduced through condensation reactions using precursors like β-keto esters and ammonia derivatives.
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Final Coupling Step: The propanoic acid side chain is attached via amidation or esterification reactions.
Table 1 summarizes the typical reaction conditions for synthesizing related compounds.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiazole formation | Thiourea, α-halo ketones |
| 2 | Dihydropyridine synthesis | β-keto esters, ammonia |
| 3 | Amidation/Esterification | Propanoic acid derivatives |
Biological Activity
Compounds containing thiazole and dihydropyridine units have been studied for various biological activities:
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Antimicrobial Properties: Many thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or DNA replication .
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Anti-inflammatory Effects: Dihydropyridine-containing molecules have shown potential as inhibitors of inflammatory mediators like 5-lipoxygenase .
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Anticancer Potential: Similar compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 .
Table 2 highlights some biological activities observed in structurally related molecules.
| Activity | Test Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition zones (mm) |
| Anti-inflammatory | In silico (5-LOX) | Docking score improvement |
| Anticancer | HCT-116, MCF-7 | IC50 values (µg/mL) |
Analytical Characterization
To confirm the structure of such compounds, analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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X-Ray Crystallography:
Applications
The compound's structure suggests potential applications in:
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Drug Design:
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Its ability to form hydrogen bonds makes it a candidate for enzyme inhibitors or receptor agonists/antagonists.
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Agriculture:
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Material Science:
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Heterocyclic compounds like this may serve as building blocks for advanced materials due to their electronic properties.
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